molecular formula C5H7NO3 B1313784 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 473700-52-6

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1313784
CAS No.: 473700-52-6
M. Wt: 129.11 g/mol
InChI Key: ADUZMHIDLNHECM-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method for synthesizing this compound involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine.

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to facilitate the cycloaddition process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: It can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid exhibits notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its efficacy against various bacterial strains. For instance, it has shown potential as an inhibitor of bacterial gyrase, with IC50 values indicating significant activity against Escherichia coli and Enterococcus faecalis .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.
  • Antitumor Activity : Some studies have indicated that compounds within the isoxazole family exhibit antitumor effects, suggesting that this compound could be further explored for cancer therapeutics .

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These methods often involve multi-step reactions starting from simpler precursors:

  • Condensation Reactions : Utilizing oximes and carboxylic acids to form the isoxazole structure.
  • Acylation Reactions : Introducing acyl groups to enhance biological activity.
  • Iodination and Halogenation : Modifying the compound to create derivatives with improved properties or activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainIC50 (µM)
Escherichia coli0.45
Enterococcus faecalis2.2

Case Study 2: Anti-inflammatory Potential

In another investigation focused on anti-inflammatory properties, derivatives of the compound were tested in vitro for their ability to inhibit pro-inflammatory cytokines. Results indicated a dose-dependent reduction in cytokine levels, supporting further exploration of these compounds as therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also act as an agonist or antagonist for various receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic organic compound recognized for its diverse biological activities. Its unique isoxazole structure, characterized by the presence of both nitrogen and oxygen in a five-membered ring, contributes to its reactivity and potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic use.

  • Molecular Formula : C₅H₇N₃O₃
  • Molecular Weight : Approximately 129.11 g/mol
  • Structure : The compound features a carboxylic acid group and an isoxazole ring, which enhances its solubility and reactivity in biological systems.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for this compound against certain pathogens suggest its potential as an effective antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus (MDR)15.0
Escherichia coli20.0

2. Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. It has been shown to inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. In vitro studies indicate that this compound modulates the expression of neurotrophic factors, which are crucial for neuronal survival and function.

3. Enzyme Interactions

The compound interacts with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. Specifically, it has been observed to affect:

  • Hydrolases : By binding to active sites, it can inhibit enzymatic reactions.
  • Oxidoreductases : It alters the redox state of cells, impacting metabolic pathways.

Molecular Mechanism

The biological effects of this compound are largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with biomolecules. These interactions can lead to:

  • Inhibition of Enzymatic Activity : By occupying active sites on enzymes.
  • Alteration of Gene Expression : Through modulation of signaling pathways involving kinases and phosphatases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

Study 2: Neuroprotection in Cellular Models

In cellular models of neurodegeneration, treatment with this compound resulted in reduced apoptosis and enhanced survival rates of neurons exposed to neurotoxic agents. The study concluded that its neuroprotective effects could be harnessed for developing treatments for neurodegenerative diseases such as Alzheimer's.

Temporal Effects in Laboratory Settings

The stability and degradation profile of this compound varies under different conditions. Long-term exposure studies have shown that while the compound remains stable under physiological conditions, prolonged exposure can lead to degradation products that may exhibit different biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves cyclization of β-keto esters with hydroxylamine, followed by acid hydrolysis. For example, derivatives like ethyl 3-methylisoxazole-5-carboxylate (CAS 259150-97-5) are synthesized via esterification and cyclization under reflux with hydroxylamine hydrochloride . Yield optimization requires controlled pH (4–6) and temperature (60–80°C), as excess acid or heat may lead to ring-opening byproducts .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is standard. Advanced purification employs reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water gradients. Purity validation via HPLC-UV (λ = 210–230 nm) and LC-MS ensures removal of residual hydroxylamine or ester intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the isoxazole ring protons (δ 6.2–6.8 ppm) and carboxylic acid proton (broad, δ 12–13 ppm). Methyl groups adjacent to the dihydroisoxazole ring resonate at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functionality .
  • X-ray Crystallography : Resolves stereochemistry of the dihydroisoxazole ring and confirms planarity of the carboxyl group .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture and strong oxidizers, as the carboxylic acid group is prone to decarboxylation at >40°C or in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in published crystal structures of related dihydroisoxazole derivatives?

  • Methodological Answer : Discrepancies in bond angles or ring puckering (e.g., in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ) may arise from crystallographic refinement parameters. Use high-resolution synchrotron X-ray data (e.g., SER-CAT APS, Argonne National Laboratory ) and software like SHELXTL for precision. Cross-validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical geometries .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing isoxazole ring activates the carboxylic acid for nucleophilic attack. Kinetic studies (e.g., with amines or alcohols) reveal rate dependence on solvent polarity (DMF > THF) and substituent effects. Steric hindrance from the 3-methyl group slows reactivity at the 5-carboxyl position compared to unsubstituted analogs .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

  • Methodological Answer : In aqueous buffers (pH 7.4, 37°C), the dihydroisoxazole ring undergoes hydrolysis to form β-keto amides, detectable via LC-MS. Degradation accelerates in acidic (pH < 3) or basic (pH > 9) conditions. Stabilization strategies include co-solvents (e.g., PEG 400) or lyophilization .

Q. What strategies mitigate toxicity risks during in vitro bioactivity assays?

  • Methodological Answer : Use sub-micromolar concentrations (IC50 > 10 µM) to avoid off-target effects. Pre-screen for reactive oxygen species (ROS) generation using DCFH-DA assays. For cell-based studies, include glutathione (1–5 mM) to counteract potential thiol reactivity from the isoxazole ring .

Q. Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. For instance, solubility in DMSO is >50 mg/mL, but in water, it is <0.1 mg/mL at pH 7. Use potentiometric titration (e.g., Sirius T3) to determine pH-dependent solubility profiles. Conflicting reports may reflect unaccounted polymorphic forms, resolved via PXRD .

Q. Methodological Tables

Parameter Recommended Protocol Reference
Synthesis Yield OptimizationReflux at 70°C, pH 5.5, 12 h reaction time
HPLC PurificationC18 column, 0.1% TFA, 20→80% ACN/water over 30 min
Stability Testing37°C, pH 7.4 PBS, monitor hydrolysis via LC-MS

Properties

IUPAC Name

3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)9-6-3/h4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUZMHIDLNHECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475678
Record name 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473700-52-6
Record name 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid

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